molecular formula C11H13N3O B3371654 4-(2-Imidazol-1-yl-ethoxy)-phenylamine CAS No. 75912-83-3

4-(2-Imidazol-1-yl-ethoxy)-phenylamine

Numéro de catalogue B3371654
Numéro CAS: 75912-83-3
Poids moléculaire: 203.24 g/mol
Clé InChI: AFRDTKWHTKFULR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(2-Imidazol-1-yl-ethoxy)-phenylamine” is a chemical compound with the molecular formula C13H14N2O3 . It has an average mass of 246.262 Da and a monoisotopic mass of 246.100449 Da . This compound is also known by its IUPAC name "{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}acetic acid" .


Molecular Structure Analysis

The molecular structure of “4-(2-Imidazol-1-yl-ethoxy)-phenylamine” includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . It has a molar refractivity of 67.5±0.5 cm³ and a polarizability of 26.7±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

“4-(2-Imidazol-1-yl-ethoxy)-phenylamine” has a density of 1.2±0.1 g/cm³, a boiling point of 508.7±35.0 °C at 760 mmHg, and a flash point of 261.4±25.9 °C . It has a polar surface area of 64 Ų and a molar volume of 201.5±7.0 cm³ .

Applications De Recherche Scientifique

Synthesis and Transformation of Derivatives

The synthesis and chemical transformation of imidazole derivatives, including 4-(2-Imidazol-1-yl-ethoxy)-phenylamine, have been extensively studied due to their broad chemical and biological properties. Research has highlighted various methods for synthesizing imidazole derivatives and their applications in creating biologically active molecules. These derivatives have shown a range of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects, underscoring their potential in developing synthetic drugs and other chemical entities (Abdurakhmanova et al., 2018).

Pharmacophore Design for p38α MAP Kinase Inhibitors

Imidazole scaffolds, including those related to 4-(2-Imidazol-1-yl-ethoxy)-phenylamine, are crucial in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These compounds are significant for their role in inhibiting proinflammatory cytokine release, with extensive research focusing on their design, synthesis, and activity studies. The development of such inhibitors demonstrates the imidazole scaffold's importance in creating potent pharmaceuticals for treating diseases associated with inflammation and cytokine release (Scior et al., 2011).

Cytochrome P450 Isoform Inhibition

Imidazole derivatives have been evaluated for their role as selective chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes, critical for metabolizing a vast array of drugs. This research is fundamental in understanding drug-drug interactions and developing safer pharmacological agents by elucidating specific CYP isoforms' involvement in drug metabolism (Khojasteh et al., 2011).

Role in Pediatric Brain Tumors

The imidazotetrazine class, related to the imidazole derivatives, includes temozolomide, which has shown good antitumor activity. Its ability to cross the blood-brain barrier and its stability under physiological conditions highlight the significance of imidazole derivatives in treating brain tumors, offering a perspective on their potential applications in pediatric oncology (Barone et al., 2006).

Propriétés

IUPAC Name

4-(2-imidazol-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRDTKWHTKFULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544049
Record name 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1H-imidazol-1-yl)ethoxy)aniline

CAS RN

75912-83-3
Record name 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron powder (6.0 g) was added in portions to a warm solution of 1-[2-(4-nitrophenoxy)ethyl]imidazole (3.7 g) in 5N hydrochloric acid (60 ml). After 20 minutes the solution was cooled, made basic with dilute sodium hydroxide solution and the mixture was shaken with chloroform and filtered. The chloroform layer of the filtrate was separated, dried (Na2SO4) and evaporated to give a solid which was crystallised from ethyl acetate/petrol to give 1-[2-(4-aminophenoxy)ethyl]imidazole (2.25 g) m.p. 91°-92° C. Found: C, 64.35; H, 6.40; N, 20.61. C11H13N3O requires: C, 65.01; H, 6.45; N, 20.68%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1-[2-(4-nitrophenoxy)ethyl]imidazole (0.64 g) was added 85% ethanol solution (19.2 ml), calcium chloride (0.15 g) and reduced iron (0.77 g) were added to the mixture, and the mixture was heated to reflux for 3 hours. After cooling to room temperature, the mixture was filtered with. Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[2-(imidazol-1-yl)ethoxy]aniline (0.31 g).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(Hydroxyethyl)imidazole (5.30 g; 47.3 mmol) was dissolved in anhydrous THF (50 mL) and cooled in an ice-bath. Sodium hydride (2.08 g of a 60 wt % dispersion in oil, 52.0 mmol) was added in portions over 10 min. The ice-bath was removed, and the mixture was stirred at room temperature for 20 min. A solution of 1-fluoro-4-nitrobenzene (5.0 mL, 47.2 mmol) in anhydrous THF (10 mL) was added over 5 min and the mixture stirred for a further 1.5 hr. Water (a few mL) was cautiously added and the mixture concentrated under reduced pressure. The residue was partitioned between EA (75 mL) and water (75 mL), and the phases separated. The aqueous phase was extracted twice with EA and the combined organic layers extracted three times with 1N hydrochloric acid. The pH of these acidic extracts was then adjusted to 7 with 5N aqueous sodium hydroxide and the resulting milky solution extracted three times with EA. The combined organic extracts were washed with water and brine, then dried over magnesium sulfate and concentrated under reduced pressure to give 1-(2-(4-nitrophenoxy)-ethyl)-1H-imidazole (5.46 g) as a brown oil. A solution of 1-(2-(4-nitrophenoxy)ethyl)-1H-imidazole (5.46 g; 2.34 mmol) in ethanol (60 mL) was hydrogenated at atmospheric pressure with 10% palladium on carbon (0.40 g) at room temperature for 20 hr. The mixture was filtered through diatomaceous earth and then concentrated under reduced pressure to give 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (4.56 g) as a white solid.
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Imidazol-1-yl-ethoxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-Imidazol-1-yl-ethoxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(2-Imidazol-1-yl-ethoxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(2-Imidazol-1-yl-ethoxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(2-Imidazol-1-yl-ethoxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(2-Imidazol-1-yl-ethoxy)-phenylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.